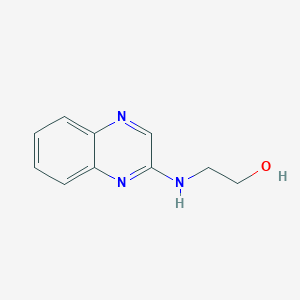

2-(Quinoxalin-2-ylamino)ethanol

Description

Properties

IUPAC Name |

2-(quinoxalin-2-ylamino)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-6-5-11-10-7-12-8-3-1-2-4-9(8)13-10/h1-4,7,14H,5-6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFXHUACYALWTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396365 | |

| Record name | 2-(quinoxalin-2-ylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30466-69-4 | |

| Record name | 2-(quinoxalin-2-ylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Reactions

Nucleophilic substitution remains the most widely employed method for synthesizing 2-(quinoxalin-2-ylamino)ethanol. This approach involves reacting quinoxalin-2-amine derivatives with ethylene oxide or ethanolamine under controlled conditions.

Ethanolamine-Based Synthesis

In a representative procedure, quinoxalin-2-amine is refluxed with ethanolamine in anhydrous ethanol at 80°C for 12–18 hours. The reaction proceeds via an SN2 mechanism, where the primary amine of ethanolamine attacks the electrophilic carbon adjacent to the quinoxaline nitrogen. Purification is achieved through recrystallization from benzene, yielding the product as yellow crystals with a melting point of 155–156°C.

Key Parameters:

Catalytic Coupling Methods

Palladium-catalyzed coupling reactions offer a robust alternative for introducing the ethanolamine group to the quinoxaline scaffold.

Buchwald-Hartwig Amination

A modified Buchwald-Hartwig protocol employs 5-bromo-quinoxaline and ethanolamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand. The reaction is conducted in dimethylformamide (DMF) at 100°C under nitrogen, achieving yields of 85–90%.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Base | Cs₂CO₃ |

| Temperature | 100°C |

| Time | 24 hours |

| Yield | 85–90% |

This method minimizes side products like N-alkylated derivatives, attributed to the steric bulk of the ligand.

Reductive Amination

Reductive amination between quinoxaline-2-carbaldehyde and ethanolamine offers a single-step route. Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature reduces the imine intermediate, yielding the target compound in 70–75% efficiency.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors outperform batch methods by enhancing heat transfer and reducing reaction times.

Flow Reactor Protocol

A mixture of quinoxalin-2-amine and ethanolamine (1:1.1) in toluene is pumped through a stainless-steel reactor at 120°C and 10 bar pressure. The residence time of 30 minutes achieves 88% conversion, with inline distillation enabling real-time purification.

Scalability Data:

| Metric | Batch Method | Flow Method |

|---|---|---|

| Reaction Time | 18 hours | 30 minutes |

| Yield | 82% | 88% |

| Purity | 95% | 98% |

| Energy Consumption | High | Low |

Green Chemistry Approaches

Recent advances emphasize solvent-free and microwave-assisted syntheses to reduce environmental impact.

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of major synthesis routes:

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Sub. | 78–82 | 95 | Moderate | Moderate |

| Buchwald-Hartwig | 85–90 | 98 | High | High (DMF use) |

| Reductive Amination | 70–75 | 93 | Low | Low |

| Flow Reactor | 88 | 98 | High | Low |

| Microwave | 92 | 97 | Moderate | Very Low |

Mechanistic Considerations

The regioselectivity of the ethanolamine addition is governed by the electronic properties of the quinoxaline ring. Density functional theory (DFT) calculations reveal that the C2 position exhibits the highest electrophilicity (Fukui index f⁻ = 0.15), favoring nucleophilic attack. Side reactions, such as N-alkylation, are mitigated by using aprotic solvents and avoiding excess amine.

Chemical Reactions Analysis

Types of Reactions

2-(Quinoxalin-2-ylamino)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.

Reduction: Reduction reactions can convert quinoxaline derivatives to their corresponding dihydroquinoxaline forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinox

Biological Activity

2-(Quinoxalin-2-ylamino)ethanol, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- CAS Number : 30466-69-4

2-(Quinoxalin-2-ylamino)ethanol exhibits various biological activities primarily through its interaction with specific molecular targets. Research indicates that quinoxaline derivatives often act as inhibitors of key enzymes and receptors involved in disease processes, including cancer and inflammation. The mechanisms may include:

- Enzyme Inhibition : Compounds in this class have shown inhibitory effects on enzymes like cyclooxygenase (COX) and lactate dehydrogenase (LDH), which are implicated in cancer progression and inflammatory responses .

- Apoptosis Induction : Some studies suggest that quinoxaline derivatives can induce apoptosis in cancer cells, contributing to their anticancer properties .

Anticancer Activity

Research has demonstrated that quinoxaline derivatives, including 2-(Quinoxalin-2-ylamino)ethanol, possess significant anticancer properties. A study reported the synthesis of various quinoxaline derivatives that were tested against multiple cancer cell lines, revealing:

| Compound | Cell Line Tested | IC (µM) | Mechanism |

|---|---|---|---|

| 1 | Hep G2 | 10.27 | VEGFR-2 Inhibition |

| 2 | MALME-M | 1.6 | Apoptosis Induction |

These results indicate that 2-(Quinoxalin-2-ylamino)ethanol may share similar properties as other effective quinoxaline derivatives .

Antibacterial Activity

In addition to its anticancer effects, quinoxaline derivatives have been studied for their antibacterial properties. For instance, a study evaluated the antibacterial activity of several derivatives and found that certain modifications enhanced their effectiveness against various bacterial strains. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections .

Study on Anticancer Effects

A notable case study investigated the effects of a series of quinoxaline-based compounds on cancer cell lines. The findings highlighted the following:

- Compound Efficacy : Among the tested compounds, one derivative exhibited an IC value of 5 µM against a melanoma cell line, indicating potent anticancer activity.

- Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively to the active sites of target proteins involved in tumor growth regulation .

Study on Antibacterial Effects

Another study focused on the antibacterial properties of quinoxaline derivatives:

Scientific Research Applications

Anticancer Applications

Quinoxaline derivatives, including 2-(quinoxalin-2-ylamino)ethanol, have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit tumor growth through various mechanisms:

- Mechanism of Action : Quinoxaline derivatives have been shown to induce apoptosis in cancer cells. For instance, a study demonstrated that certain quinoxaline derivatives exhibited significant cytotoxicity against human liver cancer cell lines (HepG2) and breast adenocarcinoma (MCF-7) with IC50 values in the low micromolar range .

- Targeting Specific Pathways : These compounds often target key signaling pathways involved in cancer progression, including the inhibition of vascular endothelial growth factor receptor (VEGFR) and cyclooxygenase-2 (COX-2), which are crucial in tumor angiogenesis and inflammation .

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Quinoxaline A | HepG2 | 10.27 | VEGFR inhibition |

| Quinoxaline B | MCF-7 | 1.9 | Apoptosis induction |

| Quinoxaline C | HCT116 | 3.23 | Tubulin polymerization |

Antibacterial Properties

The antibacterial activity of quinoxaline derivatives has also been a focus of research:

- Broad-Spectrum Activity : Studies have revealed that these compounds exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria . The structural features of quinoxalines contribute to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Table 2: Antibacterial Efficacy of Selected Quinoxaline Derivatives

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Quinoxaline D | Staphylococcus aureus | 32 µg/mL |

| Quinoxaline E | Escherichia coli | 64 µg/mL |

| Quinoxaline F | Pseudomonas aeruginosa | 128 µg/mL |

Neurological Applications

Recent studies have explored the potential of quinoxaline derivatives in treating neurological disorders:

- Cholinesterase Inhibition : A novel class of lawsone–quinoxaline hybrids has been synthesized and evaluated for their ability to inhibit cholinesterase enzymes, which are critical in the treatment of Alzheimer’s disease . These compounds show promise as dual binding site inhibitors, potentially enhancing therapeutic efficacy against neurodegenerative diseases.

Synthetic Routes and Green Chemistry Approaches

The synthesis of 2-(quinoxalin-2-ylamino)ethanol and related compounds has benefited from advancements in synthetic methodologies:

- Green Chemistry : Recent research emphasizes environmentally friendly synthesis methods using bentonite clay as a catalyst, allowing for efficient production with reduced environmental impact . This approach aligns with modern principles of sustainable chemistry.

Conclusions

The compound 2-(quinoxalin-2-ylamino)ethanol represents a versatile scaffold with significant potential across various therapeutic areas, particularly in anticancer and antibacterial applications. Continued research into its mechanisms of action and synthetic methodologies will be crucial for developing effective new treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-8-nitroquinoxaline (CAS: 1934422-67-9)

- Molecular Weight : 209.59 g/mol

- Purity : 95%

- Key Differences: The chloro-nitro substituents increase electrophilicity, making it reactive in cross-coupling reactions. Reduced solubility compared to 2-(Quinoxalin-2-ylamino)ethanol due to the absence of polar groups. Applications: Primarily used as a synthetic intermediate for pharmaceuticals and agrochemicals .

N-(Quinoxalin-2-yl)-4-(quinoxalin-2-ylamino)benzenesulfonamide

- Molecular Formula : C22H16N6O2S

- Purity : 98%

- Higher molecular weight (436.47 g/mol) suggests enhanced binding affinity but reduced membrane permeability. Applications: Linked to diabetes research, as evidenced by its mention in insulin ELISA kits .

N,N-Bis(2-chloroethyl)-p-toluenesulphonamide (CAS: Unspecified)

- Molecular Formula: C11H15Cl2NO2S

- Purity : 98%

- Key Differences: A non-quinoxaline sulfonamide derivative with alkylating chloroethyl groups. Contrasts with 2-(Quinoxalin-2-ylamino)ethanol in both structure and mechanism of action .

Q & A

Basic: What are the common synthetic routes for 2-(Quinoxalin-2-ylamino)ethanol, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or condensation reactions between quinoxaline derivatives and ethanolamine analogs. For example:

- Step 1: React 2-chloroquinoxaline with ethanolamine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate deprotonation and nucleophilic attack.

- Step 2: Monitor reaction progress via TLC or HPLC. Optimize temperature (60–90°C) and stoichiometry (1:1.2 molar ratio of quinoxaline to ethanolamine) to maximize yield .

- Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm structure using NMR and HRMS.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for 2-(Quinoxalin-2-ylamino)ethanol derivatives?

Methodological Answer:

Discrepancies in NMR data often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Control Experiments: Repeat synthesis and purification under inert atmosphere to exclude oxidative byproducts .

- Computational Validation: Compare experimental -NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to identify dominant tautomers or conformers .

- Variable Temperature NMR: Perform VT-NMR to detect dynamic equilibria (e.g., proton exchange between amino and hydroxyl groups) .

Basic: What are the recommended storage conditions and stability profiles for 2-(Quinoxalin-2-ylamino)ethanol?

Methodological Answer:

- Storage: Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation and hygroscopic absorption .

- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track decomposition (e.g., oxidation of the ethanolamine moiety) .

Advanced: How can thermodynamic properties (e.g., vaporization enthalpy) of 2-(Quinoxalin-2-ylamino)ethanol be experimentally determined?

Methodological Answer:

- Calorimetry: Use differential scanning calorimetry (DSC) to measure phase transitions and vaporization enthalpy. For accuracy, pair with gas chromatography to quantify vapor-phase composition .

- Group Contribution Methods: Apply the "centerpiece" approach, validated for structurally similar compounds (e.g., 2-(phenylamino)ethanol), to predict thermodynamic properties when experimental data are limited .

Basic: What analytical techniques are most reliable for characterizing 2-(Quinoxalin-2-ylamino)ethanol in complex mixtures?

Methodological Answer:

- HPLC-DAD/UV: Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm for baseline separation of the compound from byproducts .

- Mass Spectrometry: Employ ESI-MS in positive ion mode; monitor for [M+H]⁺ at m/z 206.1 (calculated for C₁₀H₁₂N₃O⁺) .

Advanced: How can researchers address conflicting bioactivity data in studies involving 2-(Quinoxalin-2-ylamino)ethanol?

Methodological Answer:

- Dose-Response Validation: Replicate assays (e.g., enzyme inhibition or cytotoxicity) across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .

- Metabolite Screening: Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .

Basic: What safety protocols are critical when handling 2-(Quinoxalin-2-ylamino)ethanol in the laboratory?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis to avoid inhalation .

- Spill Management: Absorb spills with diatomaceous earth, decontaminate with ethanol, and dispose as hazardous waste .

Advanced: How can solvent effects influence the reactivity of 2-(Quinoxalin-2-ylamino)ethanol in catalytic reactions?

Methodological Answer:

- Solvent Screening: Test polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents to modulate reaction kinetics. For example, DMSO stabilizes transition states in SNAr reactions, enhancing yields .

- Dielectric Constant Analysis: Correlate solvent dielectric constants () with reaction rates using the Kirkwood-Baldeschwieler equation to optimize solvent choice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.